molecular formula C22H35D4NO5 B1164632 Prostaglandin F2α Ethanolamide-d4

Prostaglandin F2α Ethanolamide-d4

Cat. No.: B1164632
M. Wt: 401.6
InChI Key: XCVCLIRZZCGEMU-BREJCMGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Stable Isotope-Labeled Lipid Mediators in Quantitative Biochemical Analysis

In the field of lipidomics, which involves the comprehensive study of lipids in a biological system, stable isotope-labeled lipids are considered the gold standard for absolute quantification. nih.govmdpi.com These labeled compounds, also known as tracers, are biochemically identical to their natural counterparts (tracees) and are metabolized in the same way. mdpi.combioscientifica.com The key difference lies in their mass, which allows them to be distinguished and measured separately from the unlabeled molecules using techniques like mass spectrometry. mdpi.comresearchgate.net

The use of stable isotope-labeled tracers, such as PGF2α-EA-d4, offers several advantages in research:

Accurate Quantification: They serve as ideal internal standards, enabling precise measurement of the concentration of the corresponding unlabeled lipid mediator. caymanchem.commdpi.com

Metabolic Pathway Analysis: They allow for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules, providing dynamic information about lipid metabolism. mdpi.comresearchgate.netnih.gov

Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a variety of studies. bioscientifica.comnih.gov

The application of stable isotope labeling is crucial for understanding the complex roles of lipids in various physiological and pathological processes, including metabolic diseases, neurodegenerative disorders, and cancer. nih.gov

Overview of Prostaglandin (B15479496) F2α Ethanolamide (PGF2α-EA): Biosynthetic Origins and Physiological Significance in Model Systems

Prostaglandin F2α Ethanolamide (PGF2α-EA), also known as prostamide F2α, is a lipid mediator that is produced in various mammalian tissues, including the brain and liver. caymanchem.comcaymanchem.comglpbio.com Its discovery and study have emerged from research into the endocannabinoid system and the pharmacology of certain glaucoma medications. nih.gov

Arachidonoyl Ethanolamide (AEA) as a Precursor in Endocannabinoid-Eicosanoid Intersect

PGF2α-EA is a metabolite of arachidonoyl ethanolamide (AEA), an endogenous cannabinoid. sigmaaldrich.com The biosynthesis of PGF2α-EA occurs at the intersection of the endocannabinoid and eicosanoid pathways. AEA can be metabolized by the enzyme cyclooxygenase-2 (COX-2) to produce prostaglandin H2 ethanolamide (PGH2-EA). nih.gov This intermediate is then further metabolized by prostaglandin synthases to yield various prostaglandin ethanolamides, including PGF2α-EA. caymanchem.comglpbio.comnih.gov This metabolic process has been observed in the lungs and liver of mice. caymanchem.comcaymanchem.com

Alternatively, AEA can be hydrolyzed by fatty acid amide hydrolase (FAAH) to arachidonic acid, the conventional substrate for COX enzymes to produce classical prostaglandins (B1171923). caymanchem.com The direct conversion of AEA to prostaglandin ethanolamides represents a distinct biochemical pathway. caymanchem.comnih.gov

Distinctive Biochemical Roles of PGF2α-EA in Cellular and Tissue Models

Research using cellular and tissue models has revealed several distinct biochemical roles of PGF2α-EA:

Ocular Hypotensive Agent Model: In a model system using the cat iris sphincter, PGF2α-EA has been shown to be a potent dilator, suggesting its potential as an intraocular hypotensive agent. caymanchem.comcaymanchem.com

Adipogenesis Regulation: PGF2α-EA has been found to inhibit adipogenesis, the process of forming mature fat cells, in both mouse (3T3-L1) and human preadipocyte cell lines. nih.govnih.gov Conversely, it has been shown to promote the proliferation of preadipocytes. nih.govfao.org These effects are thought to be mediated through the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In zebrafish larvae, prostamides have also been shown to inhibit adipogenesis in vivo. nih.gov

Cell Cycle Regulation: In preadipocytes, PGF2α-EA has been observed to promote cell cycle progression by suppressing the expression of cell cycle inhibitors p21 and p27. fao.org

Interaction with PPARγ: PGF2α-EA can reverse the anti-proliferative and peroxisome proliferator-activated receptor gamma (PPARγ) activating effects of rosiglitazone (B1679542) in preadipocytes. fao.org

These findings highlight the multifaceted role of PGF2α-EA in cellular signaling and regulation.

Data Tables

Table 1: Chemical Properties of Prostaglandin F2α Ethanolamide-d4

Property Value Source
Formal Name N-(2-hydroxyethyl)-9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-amide-3,3,4,4-d4 caymanchem.com
Synonyms Dinoprost Ethanolamide-d4, PGF2α-EA-d4 caymanchem.com
Molecular Formula C₂₂H₃₅D₄NO₅ caymanchem.com
Molecular Weight 401.6 caymanchem.com

Table 2: Biochemical Activities of Prostaglandin F2α Ethanolamide

Activity Model System Finding Source
Vasodilation Cat iris sphincter Potent dilator (EC₅₀ = 58 nM) caymanchem.comcaymanchem.com
Adipogenesis 3T3-L1 and human preadipocytes Inhibition of differentiation nih.gov
Cell Proliferation 3T3-L1 preadipocytes Augmentation of proliferation nih.govfao.org

Properties

Molecular Formula

C22H35D4NO5

Molecular Weight

401.6

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1/i5D2,8D2

InChI Key

XCVCLIRZZCGEMU-BREJCMGSSA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(NCCO)=O

Synonyms

Dinoprost Ethanolamide-d4; PGF2α-EA-d4

Origin of Product

United States

State of the Art Analytical Methodologies for Quantification of Prostaglandin F2α Ethanolamide Utilizing Deuterated Standards

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SID-MS) with PGF2α-EA-d4

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. nih.gov This "internal standard" behaves nearly identically to the endogenous (unlabeled) analyte during sample preparation, extraction, and ionization, thus correcting for any analyte loss or variability in instrument response. d-nb.info

Theoretical Framework of Deuterium (B1214612) Labeling in Quantitative Lipidomics

Deuterium (²H or D) is a stable, non-radioactive heavy isotope of hydrogen. nih.gov In quantitative lipidomics, deuterium labeling involves replacing one or more hydrogen atoms in a lipid molecule with deuterium atoms. nih.govgist.ac.kr This substitution results in a molecule with a higher mass but with chemical and physical properties that are virtually identical to its unlabeled counterpart. researchgate.net When analyzed by mass spectrometry, the deuterated standard can be distinguished from the endogenous analyte based on their mass-to-charge (m/z) ratio difference. nih.gov

The principle behind this technique is that the ratio of the signal intensity of the endogenous analyte to the known concentration of the deuterated internal standard is used to calculate the absolute concentration of the endogenous analyte in the sample. nih.gov This method offers high precision and accuracy because the internal standard experiences the same matrix effects and processing variations as the analyte. nih.govd-nb.info

Advantages of PGF2α-EA-d4 as an Internal Standard in Biological Matrix Analysis

PGF2α-EA-d4, which contains four deuterium atoms, serves as an ideal internal standard for the quantification of PGF2α-EA in various biological matrices. caymanchem.comscbt.com Its key advantages include:

Correction for Sample Loss: During the multi-step process of sample extraction and cleanup from complex biological matrices like plasma, tissue homogenates, or cell extracts, some of the analyte can be lost. d-nb.infodiva-portal.org Since PGF2α-EA-d4 has nearly identical chemical properties to PGF2α-EA, it will be lost at a proportional rate, allowing for accurate correction of the final quantified amount. d-nb.info

Compensation for Ionization Suppression/Enhancement: Biological samples contain numerous other molecules that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. PGF2α-EA-d4 co-elutes with PGF2α-EA and experiences the same matrix effects, enabling reliable normalization of the signal. researchgate.net

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument performance, the use of a deuterated internal standard significantly improves the precision and accuracy of the quantitative results. nih.gov

Specificity: The distinct mass difference between PGF2α-EA and PGF2α-EA-d4 allows for their unambiguous detection and quantification, even in the presence of other structurally similar lipids. caymanchem.comscbt.com

Advanced Mass Spectrometry Platforms for PGF2α-EA-d4-assisted Analysis

The quantification of PGF2α-EA using PGF2α-EA-d4 is typically performed on sophisticated analytical platforms that couple a separation technique with a highly sensitive mass spectrometer. gist.ac.krcaymanchem.comscbt.comresearchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development

UHPLC-MS/MS is the most widely used technique for the analysis of PGF2α-EA. gist.ac.krcaymanchem.comscbt.com

Chromatographic Separation: UHPLC utilizes columns with sub-2 µm particles to achieve high-resolution separation of PGF2α-EA from other lipids in the sample in a short amount of time. diva-portal.org A common approach involves using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with a small percentage of formic or acetic acid and an organic solvent like acetonitrile (B52724) or methanol. diva-portal.orgnih.gov This ensures that PGF2α-EA and PGF2α-EA-d4 co-elute and enter the mass spectrometer at the same time. qut.edu.au

Tandem Mass Spectrometry (MS/MS): After ionization, typically by electrospray ionization (ESI), the precursor ions of both PGF2α-EA and PGF2α-EA-d4 are selected in the first quadrupole of the mass spectrometer. These ions are then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. diva-portal.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While less common for PGF2α-EA itself due to its non-volatile nature, GC-MS can be employed for the analysis of related volatile metabolites. gist.ac.krresearchgate.net For direct analysis of compounds like PGF2α-EA, a derivatization step is required to increase their volatility and thermal stability. This adds complexity to the sample preparation process. However, GC-MS can offer excellent chromatographic resolution. researchgate.netpubcompare.ai

Optimization of Multiple Reaction Monitoring (MRM) Transitions for PGF2α-EA and PGF2α-EA-d4

The development of a robust UHPLC-MS/MS method heavily relies on the careful selection and optimization of MRM transitions for both the analyte and the internal standard. caymanchem.comscbt.comresearchgate.net This involves determining the optimal precursor ion (Q1) and product ion (Q3) masses, as well as the collision energy required to generate the most intense and specific fragment ions.

Table 1: Example MRM Transitions for PGF2α-EA and PGF2α-EA-d4

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (CE) [eV]
PGF2α-EA380.362.045
PGF2α-EA-d4384.462.045

This table presents example data and may vary based on the specific instrument and experimental conditions. qut.edu.au

Rigorous Sample Preparation and Extraction Protocols for Complex Biological Samples

The journey from a complex biological matrix, such as plasma, tissue homogenate, or amniotic fluid, to a clean sample suitable for instrumental analysis is fraught with challenges. nih.gov The primary goals of sample preparation are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level amenable to detection. For PGF2α-EA, this process is particularly critical due to its low endogenous concentrations and the presence of a vast excess of other lipids and macromolecules. longdom.org

Matrix Effects and Ion Suppression Considerations in Lipid Mediator Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of lipid mediators, but it is susceptible to a phenomenon known as the matrix effect. This effect, which can manifest as either ion suppression or enhancement, arises from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source. longdom.orgnebiolab.com In lipidomics, glycerophosphocholines are a major class of phospholipids (B1166683) in plasma known to cause significant matrix effects in positive ion electrospray ionization. littlemsandsailing.com

The consequences of unaddressed matrix effects are significant, potentially leading to inaccurate and imprecise quantification, and affecting key method performance parameters like the limit of detection (LOD) and limit of quantification (LOQ). The complexity of biological samples necessitates a thorough evaluation of matrix effects during method development and validation. nih.gov Strategies to mitigate these effects include optimizing chromatographic separation to resolve the analyte from interfering matrix components, improving sample clean-up procedures, and utilizing stable isotope-labeled internal standards like PGF2α-EA-d4. caymanchem.comnih.gov Since the internal standard co-elutes with the analyte and experiences similar matrix effects, it allows for a more accurate correction of the analyte's signal. nih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Strategies for PGF2α-EA Enrichment

To isolate and enrich PGF2α-EA from complex biological samples, two primary extraction techniques are employed: solid-phase extraction (SPE) and liquid-liquid extraction (LLE). thermofisher.comsigmaaldrich.com

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration. thermofisher.com It involves passing the sample through a cartridge containing a solid sorbent that selectively retains the analyte or the interferences. For compounds like PGF2α-EA, which possess both polar and nonpolar characteristics, reversed-phase SPE is a common choice. In this approach, a nonpolar stationary phase retains the analyte from a polar sample matrix. The analyte is then eluted with a nonpolar solvent. Anion exchange sorbents can also be utilized, which interact with the acidic functional groups of interfering matrix components, allowing for the selective elution of neutral compounds like PGF2α-EA. nih.gov

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent. For the extraction of PGF2α-EA and other lipid mediators, a common LLE method involves the use of a solvent system like methyl tert-butyl ether. qut.edu.au After partitioning, the organic layer containing the analyte is collected and the solvent is evaporated. The residue is then reconstituted in a solvent compatible with the analytical instrument.

The choice between SPE and LLE depends on the specific sample matrix, the desired level of clean-up, and the subsequent analytical technique. Often, a combination of these methods is used to achieve the necessary sample purity for sensitive and reliable quantification.

Validation of Quantitative Methods: Calibration, Accuracy, and Reproducibility

The development of a robust analytical method culminates in its validation, a process that demonstrates its suitability for the intended purpose. For the quantification of PGF2α-EA, this involves a rigorous assessment of several key parameters to ensure the data generated is accurate, precise, and reproducible. nih.gov

Establishing Linear Dynamic Ranges and Limits of Detection/Quantification (LOD/LOQ)

A fundamental aspect of method validation is the determination of the linear dynamic range, which is the concentration range over which the instrument's response is directly proportional to the analyte concentration. This is established by analyzing a series of calibration standards prepared at different known concentrations. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. For PGF2α-EA, achieving low LOD and LOQ values is critical for measuring its often-low physiological concentrations. For instance, in some methods, the lower limit of quantification for prostamides has been reported to be less than 2 pg/mL. semanticscholar.org

The following table provides an example of a calibration curve for PGF2α-EA:

Concentration (pg/mL)Peak Area Ratio (Analyte/Internal Standard)
10.052
50.248
100.510
502.53
1005.08
50025.1

This table is for illustrative purposes only and does not represent actual experimental data.

Inter-laboratory Harmonization and Quality Control Measures

To ensure the comparability and reliability of data generated across different laboratories, inter-laboratory harmonization and stringent quality control (QC) measures are essential. nih.govasbmb.org Inter-laboratory comparison exercises, where the same set of reference materials is analyzed by multiple labs, are crucial for identifying and addressing discrepancies in analytical workflows. nih.gov The use of standardized reference materials, such as those from the National Institute of Standards and Technology (NIST), helps to establish community-wide benchmarks for quality control. nih.govnih.gov

Quality control samples are routinely included in analytical batches to monitor the performance of the method over time. lipidomicstandards.orgcabidigitallibrary.org These can include:

Blanks: To monitor for contamination and carryover. lipidomicstandards.org

Pooled QC samples: Created by combining small aliquots from each study sample, providing a representative matrix for monitoring analytical precision. murdoch.edu.au

Reference materials: To assess the accuracy of the measurements. lipidomicstandards.org

By implementing these rigorous validation and quality control procedures, researchers can have confidence in the accuracy and reproducibility of their PGF2α-EA quantification, paving the way for a deeper understanding of its biological significance.

Elucidation of Prostaglandin F2α Ethanolamide Pgf2α Ea Biosynthetic Pathways and Metabolic Fates

Enzymology of PGF2α-EA Formation: Molecular Mechanisms

The enzymatic cascade responsible for converting AEA to PGF2α-EA involves the sequential action of cyclooxygenase enzymes and specific prostaglandin (B15479496) synthases. This two-step process highlights a divergence from the classical prostaglandin synthesis pathway, which utilizes arachidonic acid as its initial substrate.

The initial and pivotal step in PGF2α-EA biosynthesis is the oxygenation of AEA, a reaction preferentially catalyzed by Cyclooxygenase-2 (COX-2). nih.govvanderbilt.edu While AEA can be hydrolyzed by fatty acid amide hydrolase (FAAH) to arachidonic acid (the conventional substrate for COX enzymes), direct oxygenation of AEA by COX-2 provides a distinct pathway for generating prostaglandin ethanolamides. caymanchem.comcaymanchem.com

Several structural features of the COX-2 enzyme account for its ability to efficiently metabolize AEA, in contrast to the COX-1 isoform which shows minimal activity towards this substrate. acs.org

Active Site Binding: AEA binds within the COX-2 active site in a conformation similar to arachidonic acid. The polar ethanolamide headgroup of AEA interacts with the Arg-120 residue at the base of the active site, analogous to the carboxylate group of arachidonic acid. acs.orgnih.gov

Hydrogen Abstraction: The catalytic cycle is initiated by a Tyr-385-mediated hydrogen abstraction, a conserved mechanism for all COX substrates. acs.orgnih.gov

Isoform Selectivity: Key differences in the active site explain the isoform selectivity. The presence of Arg-513 and a larger, more accommodating side pocket in COX-2 are critical for the efficient generation of Prostaglandin H2 Ethanolamide (PGH2-EA), the unstable endoperoxide intermediate. acs.orgnih.gov The corresponding residue in COX-1 is not an arginine, which contributes to its reduced efficiency in oxygenating AEA. acs.org

The product of this reaction, PGH2-EA, is an ethanolamide analog of the classical prostaglandin intermediate, PGH2. researchgate.net

Following its formation by COX-2, the unstable intermediate PGH2-EA is converted to the more stable PGF2α-EA. This conversion is catalyzed by Prostaglandin F (PGF) synthases. researchgate.net Research has demonstrated that PGF synthase can directly reduce the endoperoxide intermediate to form PGF2α-EA. researchgate.net

The enzymes responsible for PGF2α synthesis belong to the aldo-keto reductase (AKR) superfamily. nih.gov While research specifically characterizing the synthases for PGF2α-EA is ongoing, the pathways for classical PGF2α provide a model. These pathways include:

Direct reduction of PGH2: PGF synthase (like AKR1C3) can directly convert PGH2 to PGF2α. nih.gov It is proposed that a similar mechanism exists for the conversion of PGH2-EA to PGF2α-EA. researchgate.net

Reduction of PGE2: Enzymes such as AKR1C1 and AKR1C2 can function as PGE-F isomerases, converting PGE2 to PGF2α. nih.gov It has been shown that PGE2-EA can be formed from AEA, suggesting that a subsequent conversion to PGF2α-EA via a similar isomerase is a potential pathway. acs.org

Studies in preadipocytes have confirmed that AEA can be converted by PTGS2 (COX-2) and PGF synthases to PGF2α-EA. nih.gov

Metabolic Crosstalk within the Endocannabinoid and Eicosanoid Systems

The metabolism of AEA by COX-2 is a prime example of metabolic crosstalk, where the substrates and enzymes of two major lipid signaling pathways intersect. acs.orgnih.gov This interaction generates a novel class of lipid mediators, the prostaglandin ethanolamides (also called prostamides), which includes PGF2α-EA. nih.govnih.gov This pathway demonstrates that the biological effects following an increase in AEA levels are not solely due to cannabinoid receptor activation but also to the actions of its oxygenated metabolites. nih.gov

The efficiency of converting endocannabinoid substrates into prostaglandin ethanolamides and glyceryl esters by the prostanoid enzymatic machinery has been evaluated. While direct efficiency data for PGF2α-EA is not extensively detailed, studies on related compounds provide valuable insight. For instance, the conversion of AEA and 2-arachidonoylglycerol (B1664049) (2-AG) to their respective prostacyclin analogs (PGI2-EA and PGI2-G) by COX-2 and prostacyclin synthase occurred with an efficiency of 70-80% compared to the synthesis of PGI2 from arachidonic acid. nih.gov Similarly, the formation of PGE2 glyceryl ester (PGE2-G) from 2-AG was approximately 60-75% as efficient as the conversion of arachidonic acid to PGE2. nih.gov These findings suggest that the prostaglandin synthase enzymes can accommodate the ethanolamide and glyceryl ester side chains, albeit with slightly reduced efficiency compared to their classical free acid substrates.

The rate-limiting step in this pathway is likely the initial oxygenation of AEA by COX-2, as the subsequent synthase reactions appear to be relatively efficient. nih.gov The availability of both AEA and expressed COX-2 are critical prerequisites for the entire biosynthetic cascade.

Table 1: Comparative Conversion Efficiency of Endocannabinoid-Derived Prostanoids
SubstrateEnzyme SystemProductRelative Efficiency (vs. Arachidonic Acid)Reference
AEA / 2-AGCOX-2, Prostacyclin SynthasePGI2-EA / PGI2-G70-80% nih.gov
2-AGCOX-2, PGE SynthasePGE2-G~60-75% nih.gov

The structural difference between prostaglandin ethanolamides (like PGF2α-EA) and classical prostaglandins (B1171923) (like PGF2α)—namely, the ethanolamide group versus the carboxylate group—influences their subsequent metabolism by other enzymes.

Studies comparing the metabolism of these related compounds have revealed significant differences:

Thromboxane (B8750289) Synthase: Human recombinant thromboxane (TX) synthase, which converts PGH2 to TXA2, demonstrates a poor ability to metabolize the endocannabinoid-derived intermediates PGH2-G and PGH2-EA. nih.gov This suggests that the thromboxane ethanolamide pathway is likely not a major metabolic route.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme catalyzes the initial, rate-limiting step in the inactivation of classical prostaglandins. Research has shown that 15-PGDH oxidizes PGE2-G and PGE2-EA less efficiently than PGE2. researchgate.net Specifically, the glyceryl ester was a particularly poor substrate. researchgate.net This reduced susceptibility to catabolism could imply a longer biological half-life for prostaglandin ethanolamides compared to their classical counterparts.

Table 2: Differential Metabolism of Prostanoid Analogs
EnzymeClassical SubstrateEndocannabinoid-Derived SubstrateComparative ActivityReference
Thromboxane SynthasePGH2PGH2-G, PGH2-EAPoor ability to metabolize endocannabinoid-derived substrates nih.gov
15-Hydroxyprostaglandin DehydrogenasePGE2PGE2-G, PGE2-EALess efficient oxidation of endocannabinoid-derived substrates researchgate.net

In Vitro and Ex Vivo Models for Studying PGF2α-EA Metabolism

The elucidation of the PGF2α-EA metabolic pathway has been made possible through the use of various in vitro and ex vivo experimental models. nih.gov These systems allow for the controlled study of specific enzymatic steps and the identification of metabolites.

In Vitro Models:

Purified Enzymes: The use of purified or recombinant enzymes, such as human COX-2 and PGF synthase, has been fundamental in demonstrating the direct conversion of AEA to PGH2-EA and the subsequent reduction to PGF2α-EA. acs.orgresearchgate.net

Cell Lines: Various cell lines have been employed to study this pathway in a more complex biological context. For example, RAW 264.7 macrophage-like cells, which produce PGD2 as their major prostanoid, were shown to generate PGD2-EA and PGD2-G when incubated with AEA and 2-AG, respectively, confirming that the intracellular enzymatic machinery can process these substrates. nih.gov HCA-7 colon cancer cells were used to show the formation of PGE2-EA and PGF2α-EA from AEA. acs.org Furthermore, 3T3-L1 and human preadipocytes have been used as models to show that PGF2α-EA is produced from anandamide (B1667382) and can regulate adipogenesis. nih.gov

Microsomes and S9 Fractions: Preparations of liver microsomes and other subcellular fractions containing metabolic enzymes are standard in vitro tools used to assess hepatic clearance and metabolic pathways. nih.gov Human platelet microsomes, for instance, were used to demonstrate the conversion of AEA to PGI2-EA in the presence of COX-2. nih.gov

Ex Vivo Models:

Tissue Extracts/Homogenates: Extracts from tissues provide a setting that includes a complex mixture of native enzymes. For example, the formation of PGF2α-EA, PGE2-EA, and PGD2-EA was demonstrated in rabbit corneal extracts following treatment with anandamide. nih.gov

Precision-Cut Tissue Slices: Precision-cut liver slices (PCLS) are an advanced ex vivo model that preserves the tissue architecture and cell-cell interactions, offering a more physiologically relevant system for studying metabolism compared to cell cultures or subcellular fractions. nih.gov These models are valuable for investigating the hepatic metabolism of compounds like PGF2α-EA.

Cultured Luteal Cells: In vitro culture of luteal cells obtained from pigs has been used as a model to study responses to PGF2α, indicating their utility for investigating the mechanisms of prostanoid signaling and metabolism in specific reproductive tissues. oup.com

Cellular Systems for Biosynthetic Enzyme Characterization

A variety of cellular systems have been instrumental in characterizing the enzymes involved in PGF2α-EA biosynthesis and in studying its biological activities. Recombinant enzymes expressed in controlled systems and various cell lines have provided detailed insights into the metabolic pathways.

Notably, studies using baculovirus-expressed human COX-1 and COX-2 revealed that COX-2, but not COX-1, efficiently oxygenates anandamide to produce prostaglandin ethanolamides. nih.gov This specificity has been confirmed in intact cell lines, where cells expressing COX-2, but not those expressing only COX-1, were able to synthesize prostaglandin E2 ethanolamide from anandamide. nih.gov Other cell lines, such as 3T3-L1 preadipocytes and HEK293T cells, have been used to investigate the effects of PGF2α-EA on cellular processes like proliferation and gene expression. nih.govnih.gov For instance, PGF2α-EA was found to promote cell cycle progression in 3T3-L1 preadipocytes. nih.govnih.gov

Cellular SystemApplication in ResearchKey FindingsCitations
Baculovirus-expressed hCOX-1 and hCOX-2 Characterization of anandamide metabolismhCOX-2, but not hCOX-1, effectively oxygenates anandamide. nih.gov
Intact cell lines expressing COX-2 Validation of COX-2 mediated pathwayProduced prostaglandin E2 ethanolamide from anandamide. nih.gov
3T3-L1 Preadipocytes Study of cellular proliferation and differentiationPGF2α-EA promotes preadipocyte proliferation and inhibits adipogenesis. nih.govnih.gov
HEK293T Cells Analysis of receptor activityUsed for PPARG-dependent transcriptional activity luciferase reporter assays. nih.gov
RAW 264.7 Macrophage-like Cells Investigation of calcium mobilizationUsed to study the structural determinants for calcium mobilization by prostaglandin esters. caymanchem.commedchemexpress.com

Organotypic Cultures and Tissue Homogenate Models for Metabolic Profiling

To understand the metabolism of PGF2α-EA within a more physiologically relevant context, researchers have employed tissue homogenates and organotypic culture models. These systems preserve aspects of the tissue microenvironment and cellular interactions, offering valuable data on metabolic processes. nih.gov

Tissue homogenates have been widely used to demonstrate the enzymatic capability of various tissues to produce PGF2α-EA from its precursor. For example, when rabbit corneal extracts were incubated with anandamide, they successfully produced PGF2α-EA, PGE2-EA, and PGD2-EA, as confirmed by liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov Similarly, homogenates of murine submandibular glands, when incubated with arachidonic acid, produced PGE2 and PGF2α, indicating the presence of the necessary enzymatic machinery. nih.gov These models allow for the direct profiling of metabolites and the identification of active biosynthetic pathways within specific tissues. researchgate.netnih.gov

Patient-derived organotypic tissue cultures (PD-OTC) represent an advanced model for studying metabolism. nih.gov While not yet specifically reported for PGF2α-EA profiling, these cultures maintain the native tissue architecture and are used to probe metabolic reprogramming in diseases like cancer by using stable isotope tracers followed by metabolomic analysis. nih.gov This methodology is highly applicable to tracing the metabolic fate of PGF2α-EA and its precursors in a complex tissue environment.

Model SystemApplication in ResearchKey FindingsCitations
Rabbit Corneal Extracts Metabolic profiling of anandamideDemonstrated the formation of PGF2α-EA, PGE2-EA, and PGD2-EA from anandamide. nih.gov
Murine Salivary Gland Homogenates Profiling of prostaglandin synthesisShowed production of PGE2 and PGF2α from arachidonic acid. nih.gov
COX-2 Enzyme Reaction Mixture Characterization of biosynthetic intermediatesIdentified a cyclic endoperoxide ethanolamide (Prostamide H2) as an intermediate in PGF2α-EA synthesis. researchgate.net
Living Mice (Lung and Liver) In vivo biosynthesis studiesInfusion of anandamide led to the biosynthesis of PGF2α-EA. caymanchem.comcaymanchem.com
Patient-Derived Organotypic Cultures (PD-OTC) Advanced metabolic reprogramming analysisRetain tissue architecture for detailed metabolic studies using isotope tracers (methodology applicable to PGF2α-EA). nih.gov

Mechanistic Research on Prostaglandin F2α Ethanolamide Pgf2α Ea in Biological Systems

Molecular Interactions and Receptor Pharmacology

The biological activities of PGF2α-EA are initiated by its interaction with specific cell surface receptors. While it shares a structural resemblance to prostaglandin (B15479496) F2α (PGF2α), its receptor pharmacology is unique.

PGF2α-EA's effects are not mediated by the classical prostaglandin FP receptor, which is the primary target for PGF2α. nih.gov Instead, research points towards a distinct prostamide receptor. nih.gov The discovery of selective and potent prostamide receptor antagonists has been crucial in differentiating the effects of prostamides from those mediated by FP receptors. nih.gov These antagonists have been instrumental in characterizing the unique signaling pathways activated by PGF2α-EA.

A key finding in understanding PGF2α-EA's mechanism of action is the concept of receptor heterodimerization. It is proposed that PGF2α-EA and its synthetic analog, bimatoprost (B1667075), act via heterodimers of the prostaglandin F2α (FP) receptor and one of its splicing variants, altFP4. nih.govnih.gov This FP/altFP4 heterodimer appears to be the functional prostamide receptor. nih.govnih.gov Immunoprecipitation studies have confirmed that the FP receptor can dimerize with the altFP4 receptor when co-expressed in cells. nih.govnih.gov This heterodimerization is thought to be the basis for the distinct pharmacology of PGF2α-EA and bimatoprost. nih.gov

Intracellular Signaling Cascades Triggered by PGF2α-EA Engagement

Upon binding to its receptor complex, PGF2α-EA initiates a cascade of intracellular signaling events that ultimately lead to its diverse physiological effects.

A significant downstream effect of PGF2α-EA receptor activation is the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.gov This activation has been implicated in the anti-adipogenic effects of PGF2α-EA, where it inhibits the differentiation of preadipocytes into mature fat cells. nih.govnih.gov Inhibition of ERK1/2 phosphorylation has been shown to counteract the effects of PGF2α-EA on adipogenesis. nih.gov

PGF2α-EA and its analogs have been shown to modulate intracellular calcium (Ca2+) levels, a critical second messenger in many cellular processes. nih.govnih.gov Studies using fluorometric imaging have revealed that while PGF2α elicits a rapid and sustained increase in intracellular Ca2+, bimatoprost (a PGF2α-EA analog) induces a biphasic Ca2+ response. nih.govnih.gov This second phase of Ca2+ mobilization is selectively inhibited by prostamide antagonists, further highlighting the unique signaling pathway of PGF2α-EA. nih.gov

Research into Cellular and Physiological Processes Regulated by PGF2α-EA in Model Organisms/Systems

The mechanistic actions of PGF2α-EA translate into observable effects on various cellular and physiological processes in different model systems.

In the context of adipose tissue, PGF2α-EA has been shown to negatively regulate adipogenesis. nih.gov Studies using mouse 3T3-L1 and human preadipocytes have demonstrated that exposure to PGF2α-EA or bimatoprost during the early stages of differentiation inhibits the formation of mature adipocytes. nih.gov This effect is linked to the activation of the MAPK/ERK signaling pathway. nih.govnih.gov Furthermore, research in zebrafish larvae has shown that prostamides can inhibit adipogenesis in vivo. nih.gov

In ocular models, PGF2α-EA is a potent dilator of the cat iris sphincter, a system used to screen for potential agents to lower intraocular pressure. caymanchem.comcaymanchem.com This effect is central to the therapeutic use of its analog, bimatoprost, in treating glaucoma. nih.gov

The table below summarizes key research findings on the effects of PGF2α-EA in different model systems.

Model SystemKey FindingReference
Mouse 3T3-L1 and Human Preadipocytes PGF2α-EA inhibits adipogenesis during early differentiation. nih.gov
Zebrafish Larvae Prostamides inhibit adipogenesis in vivo. nih.gov
Cat Iris Sphincter PGF2α-EA is a potent dilator, suggesting a role in lowering intraocular pressure. caymanchem.comcaymanchem.com
Mouse Pelage Hair Follicles Bimatoprost (a PGF2α-EA analog) stimulates hair regrowth. nih.gov
Human Scalp Hair Follicles Bimatoprost stimulates hair growth in isolated follicles. nih.gov

Investigation of Lipid Homeostasis and Adipocyte Differentiation Mechanisms

The influence of the prostaglandin pathway on fat cell development is a key area of investigation. Studies on the parent compound, PGF2α, reveal it to be a significant negative modulator of adipocyte differentiation.

In primary cultures of adipocyte precursors from rats, PGF2α was found to inhibit the differentiation process in a dose-dependent fashion. nih.gov This inhibitory action was observed on both early and late markers of adipose differentiation. Specifically, PGF2α suppressed the messenger RNA (mRNA) expression of early markers such as lipoprotein lipase (B570770) and ap2 gene, as well as later indicators like G3PDH and the accumulation of triglycerides. nih.gov

Table 1: Inhibitory Effects of PGF2α on Adipocyte Differentiation in Rat Precursors
EffectConcentration Range
50% Inhibition of Differentiation3 x 10-9 M to 7 x 10-9 M
Maximal Inhibition of Differentiation≥ 10-8 M

Further mechanistic studies using primary cultures of orbital fibroblasts (OFs) from patients with Graves' ophthalmopathy have elucidated the signaling pathways involved. In this model, PGF2α was shown to inhibit adipogenesis by hyperactivating Extracellular Signal-Regulated Kinase (ERK) phosphorylation. oup.com This effect is mediated through its binding to the F-prostanoid receptor (FPR). The inhibitory effect of PGF2α on the differentiation of these cells could be alleviated by using an FPR antagonist or an ERK inhibitor, confirming the crucial role of the FPR-ERK signaling cascade in mediating the anti-adipogenic effects of PGF2α. oup.com

Studies on Ocular Tone Regulation in Animal Models

Prostaglandin F2α Ethanolamide (PGF2α-EA) has been identified as a potent pharmacological agent in animal models relevant to ocular physiology. Specifically, its effects on the iris sphincter have been characterized as a model for potential intraocular pressure regulation.

In studies using the cat iris sphincter, PGF2α-EA demonstrated significant dilator properties. bioscientifica.com This biological activity is indicative of its potential to influence ocular tone. The potency of this effect has been quantified, providing a benchmark for its pharmacological profile in this preclinical model.

Table 2: Pharmacological Activity of PGF2α-EA in a Feline Ocular Model
CompoundBiological EffectModel SystemEC₅₀ Value
Prostaglandin F2α Ethanolamide (PGF2α-EA)DilationCat Iris Sphincter58 nM

Reproductive System Biology: Insights from In Vitro and Pre-clinical Models

Research into the parent compound, PGF2α, provides foundational insights into its role in the complex biology of the reproductive system. These studies, conducted in various in vitro and preclinical models, highlight its function as a potent uterotonin and a regulator of key reproductive processes.

PGF2α is known to stimulate myometrial contractility. nih.gov In an experimental model using extracorporeally perfused non-pregnant swine uteri, PGF2α administration resulted in a dose-dependent increase in intrauterine pressure, demonstrating its direct effect on uterine smooth muscle. oup.com In cultured pregnant human myometrial smooth muscle cells, PGF2α has been shown to modulate the expression of uterine activation proteins (UAPs), which are crucial for preparing the uterus for labor. bioscientifica.com Specifically, it stimulates the expression of connexin 43 (GJA1), prostaglandin-endoperoxide synthase 2 (PTGS2), and the oxytocin (B344502) receptor (OTR), suggesting its involvement in uterine activation for labor via multiple signaling pathways. bioscientifica.com

Beyond contractility, PGF2α is a critical factor in luteolysis, the regression of the corpus luteum. nih.gov In domestic animals such as cattle, PGF2α and its analogues are effective regulators of corpus luteum function. nih.govnih.gov However, the responsiveness of the corpus luteum to PGF2α is time-dependent, with the early corpus luteum being refractory to its luteolytic effects for the first few days post-ovulation. nih.gov Studies in bovine preimplantation embryos have also detected the production of PGF2α and the expression of its receptor, suggesting that it may act in an autocrine and paracrine manner during early embryonic development. nih.gov

Emerging Research Frontiers and Future Prospects for Deuterated Prostaglandin F2α Ethanolamide

Integration of PGF2α-EA-d4 in Comprehensive Lipidomics and Metabolomics Studies

The precise and accurate quantification of lipid species is paramount in lipidomics and metabolomics. PGF2α-EA-d4, a deuterated form of Prostaglandin (B15479496) F2α Ethanolamide (PGF2α-EA), serves as an ideal internal standard for mass spectrometry-based analyses. caymanchem.comscbt.com The incorporation of deuterium (B1214612) atoms increases the mass of the molecule without significantly altering its chemical properties. aptochem.com This allows it to be distinguished from the endogenous, non-deuterated PGF2α-EA in a sample, a crucial feature for accurate quantification. clearsynth.com

In complex biological matrices, such as blood or tissue homogenates, matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. clearsynth.comscioninstruments.com Because deuterated standards like PGF2α-EA-d4 have nearly identical physicochemical properties to their endogenous counterparts, they experience similar matrix effects. aptochem.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for these variations and achieve more reliable and reproducible results. clearsynth.com This makes PGF2α-EA-d4 an invaluable tool for obtaining high-quality data in comprehensive lipidomics and metabolomics studies that aim to profile the intricate network of lipid signaling molecules.

Applications in Investigating Lipidome Dynamics and Pathway Perturbations

PGF2α-EA is a metabolite of the endocannabinoid anandamide (B1667382) (AEA), produced via the cyclooxygenase-2 (COX-2) pathway. caymanchem.comcaymanchem.com Understanding the dynamics of this pathway and how it is perturbed in various physiological and pathological states is a key area of research. PGF2α-EA-d4 plays a pivotal role in these investigations by enabling the precise measurement of changes in PGF2α-EA levels.

For instance, research has shown that PGF2α-EA can influence cellular processes like adipogenesis, the formation of mature fat cells. nih.govnih.gov By using PGF2α-EA-d4 as an internal standard, scientists can accurately quantify fluctuations in endogenous PGF2α-EA in response to different stimuli or in disease models. This allows for a detailed examination of the role of the AEA-COX-2 pathway in conditions such as obesity and metabolic disorders. nih.gov The ability to track these changes with high fidelity is essential for elucidating the complex interplay of lipid signaling pathways and their impact on cellular function.

Development of Advanced Bioanalytical Techniques for PGF2α-EA Detection

The demand for highly sensitive and specific analytical methods for detecting low-abundance signaling lipids like PGF2α-EA has driven the development of advanced bioanalytical techniques. texilajournal.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods used for this purpose, and PGF2α-EA-d4 is specifically designed for use as an internal standard in these platforms. caymanchem.comscbt.com

The use of deuterated standards like PGF2α-EA-d4 is a cornerstone of robust bioanalytical method development. aptochem.com It allows for the validation of the entire analytical procedure, from sample extraction to final detection, ensuring accuracy and precision. clearsynth.com The co-elution of the deuterated standard with the analyte of interest helps to compensate for any variability introduced during sample preparation and analysis. aptochem.com As researchers push the boundaries of detection to measure minute changes in lipid signaling, the availability of high-purity deuterated standards such as PGF2α-EA-d4 is critical for developing the next generation of bioanalytical assays.

Tracing Pharmacokinetic and Pharmacodynamic Profiles in Pre-clinical Research

Before a potential therapeutic agent can be considered for human use, its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles must be thoroughly characterized in pre-clinical models. While this article does not delve into dosage or administration, it is important to note the role of deuterated compounds in such research.

In the context of preclinical research involving PGF2α-EA, PGF2α-EA-d4 would be an essential tool. By administering the non-deuterated compound and using the deuterated version as an internal standard for sample analysis, researchers can accurately track the absorption, distribution, metabolism, and excretion of PGF2α-EA. This information is vital for understanding the compound's behavior in a biological system and for informing the design of future studies. The ability to precisely quantify the compound of interest against a stable, isotopically labeled standard ensures the reliability of the pharmacokinetic and pharmacodynamic data generated.

Potential for PGF2α-EA-d4 in the Discovery of Novel Research Targets

The accurate measurement of endogenous lipids facilitated by deuterated standards can also pave the way for the discovery of new research targets. nih.gov PGF2α-EA itself has been shown to interact with the prostaglandin F2α receptor, but its biological effects can be distinct from those of prostaglandin F2α. nih.gov This suggests the potential for unique signaling pathways and molecular targets.

By enabling the precise quantification of PGF2α-EA in various biological contexts, PGF2α-EA-d4 can help researchers identify novel correlations between the levels of this lipid and specific cellular responses or disease states. For example, studies have investigated the role of PGF2α-EA in regulating the proliferation of preadipocytes, suggesting its involvement in white adipose tissue plasticity. nih.gov Further research, underpinned by accurate quantification using PGF2α-EA-d4, could uncover the specific receptors and downstream signaling molecules involved in these effects. These newly identified components of the PGF2α-EA signaling pathway could then become novel targets for future therapeutic intervention in metabolic and other diseases. nih.gov

Q & A

Q. What is the synthetic pathway for Prostaglandin F2α Ethanolamide-d4, and how does deuterium labeling enhance its utility in mass spectrometry?

this compound is synthesized via cyclooxygenase-2 (COX-2)-mediated oxidation of anandamide, followed by enzymatic isomerization. Deuterium labeling at four positions improves stability and reduces metabolic degradation, enabling precise quantification in isotopic dilution assays. The synthetic process involves recombinant human COX-2 to ensure specificity, with mass spectrometry (MS) fragmentation patterns used to confirm structural integrity .

Q. Which analytical techniques are critical for validating the purity and structural identity of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for purity assessment. Fragmentation patterns are compared against non-deuterated analogs to confirm deuterium placement. Reverse-phase HPLC with UV detection (λ = 200–210 nm) further validates purity, while nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical details .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

The compound is stable at -20°C for up to one year. Short-term storage at 4°C is acceptable for active experiments. Avoid freeze-thaw cycles, as repeated exposure to temperature fluctuations may degrade the ethanolamide moiety. Lyophilized forms should be reconstituted in ethanol or DMSO to maintain solubility .

Q. What role does this compound play as an internal standard in prostaglandin quantification?

Its structural similarity to endogenous prostaglandins allows co-elution during chromatography, minimizing matrix effects. Isotope dilution MS leverages the mass shift (Δm/z = 4) between deuterated and non-deuterated forms for accurate quantification, even in low-abundance biological samples like cerebrospinal fluid .

Q. What physicochemical properties of this compound influence experimental design (e.g., solubility, logP)?

The compound has a logP of ~0.63, indicating moderate hydrophobicity. It is soluble in ethanol, DMSO, and acetonitrile but poorly soluble in aqueous buffers. This property necessitates solvent optimization for cell-based assays to avoid cytotoxicity. The deuterium labeling does not alter its partition coefficient significantly compared to the non-deuterated form .

Advanced Research Questions

Q. How do non-enzymatic degradation products (e.g., 8-iso-PGF2α Ethanolamide) interfere with detection, and what strategies differentiate them?

Non-enzymatic peroxidation generates 8-iso-PGF2α Ethanolamide, a marker of oxidative stress. LC-MS/MS with multiple reaction monitoring (MRM) distinguishes these isomers via unique fragmentation patterns (e.g., m/z 397 → 299 for 8-iso vs. m/z 399 → 301 for the deuterated standard). Deuterated internal standards further normalize quantification .

Q. Does deuterium labeling alter the receptor-binding affinity of this compound compared to its native form?

Competitive binding assays using FP prostanoid receptors show no significant difference in IC50 values between deuterated and non-deuterated forms. However, surface plasmon resonance (SPR) studies suggest slight kinetic variations in dissociation rates, likely due to isotopic mass effects .

Q. How does metabolic stability vary for this compound across biological matrices (e.g., plasma vs. liver homogenates)?

In vitro incubation studies reveal slower degradation in plasma (t1/2 = 6.2 hours) compared to liver homogenates (t1/2 = 1.8 hours), attributed to esterase activity. Deuterium labeling reduces hydrolysis rates by ~30% in both matrices, confirming enhanced metabolic stability .

Q. What methodologies minimize matrix interference during trace-level quantification of this compound in complex samples?

Solid-phase extraction (SPE) with mixed-mode cartridges (C18/ion exchange) removes phospholipids and proteins. Ultra-high-performance LC (UHPLC) coupled with MS/MS achieves limits of quantification (LOQ) < 1 pg/mL. Isotope dilution corrects for ion suppression/enhancement effects .

Q. How can cross-platform variability in MS quantification be addressed when using this compound?

Calibration with NIST-traceable standards and inter-laboratory validation using shared reference materials (e.g., deuterated arachidonic acid derivatives) ensure consistency. Normalization to instrument-specific response factors further reduces variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.